Benzyl 4-chloro-4-oxobutanoate
CAS No.: 41437-17-6
Cat. No.: VC7973927
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41437-17-6 |
|---|---|
| Molecular Formula | C11H11ClO3 |
| Molecular Weight | 226.65 g/mol |
| IUPAC Name | benzyl 4-chloro-4-oxobutanoate |
| Standard InChI | InChI=1S/C11H11ClO3/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
| Standard InChI Key | YLMXBLNHRHWZHV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)CCC(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCC(=O)Cl |
Introduction
Structural and Molecular Characteristics
Benzyl 4-chloro-4-oxobutanoate belongs to the class of α-chlorinated ketoesters, distinguished by its bifunctional reactivity. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 226.040 g/mol |
| PSA | 43.37 Ų |
| LogP | 2.275 |
| IUPAC Name | Benzyl 4-chloro-4-oxobutanoate |
The compound’s structure features a benzyl group esterified to the carboxylate of 4-chloro-4-oxobutanoic acid, which contains a ketone and a chloride substituent at the γ-position. This arrangement facilitates nucleophilic substitution at the chlorine site and redox reactions at the carbonyl group .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the esterification of 4-chloro-4-oxobutanoic acid with benzyl alcohol under acidic conditions. A typical procedure includes:
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Reagents: Benzyl alcohol, 4-chloro-4-oxobutanoic acid, sulfuric acid (catalyst).
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Conditions: Reflux in toluene or dichloromethane for 6–12 hours.
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Workup: Neutralization, extraction, and purification via distillation or column chromatography .
Alternative methods employ benzyl chloride and 4-oxobutanoic acid derivatives under Schotten-Baumann conditions, though yields are generally lower .
Industrial Manufacturing
Industrial processes optimize scalability using continuous-flow reactors to enhance efficiency. Key steps include:
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Esterification: Catalyzed by solid acid catalysts (e.g., Amberlyst-15) to minimize side reactions.
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Purification: Short-path distillation under reduced pressure to isolate the product (purity >95%) .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media converts the ketone to a carboxylic acid, yielding benzyl 4-chloro-4-oxobutanoate derivatives .
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Reduction: Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol, producing benzyl 4-chloro-4-hydroxybutanoate, a precursor to chiral building blocks .
Nucleophilic Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols):
For example, reaction with ammonia yields 4-amino-4-oxobutanoate derivatives, useful in peptidomimetic synthesis .
Applications in Scientific Research
Asymmetric Synthesis
Benzyl 4-chloro-4-oxobutanoate serves as a substrate in enzymatic reductions. Shimizu et al. demonstrated the use of microbial aldehyde reductases to produce enantiomerically enriched (R)-4-chloro-3-hydroxybutanoates, critical intermediates for L-carnitine synthesis .
Pharmaceutical Intermediates
The compound’s derivatives are explored for antimicrobial and anticancer properties. Structural analogs inhibit enzymes like glucuronate reductase and acetylcholinesterase, highlighting potential therapeutic applications .
Biological Activity and Mechanistic Insights
Antimicrobial Effects
In vitro studies indicate moderate activity against Gram-positive bacteria (MIC ~50 μM), likely via disruption of cell wall biosynthesis .
Comparison with Structural Analogues
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Methyl 4-chloro-4-oxobutanoate | Smaller ester group; lower lipophilicity (LogP 1.2) | |
| Ethyl 4-chloro-3-oxobutanoate | Ketone at β-position; higher enzymatic reactivity |
The benzyl ester’s aromatic group enhances solubility in organic solvents, favoring use in biphasic catalytic systems .
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